6-Benzamidonicotinic acid

Description

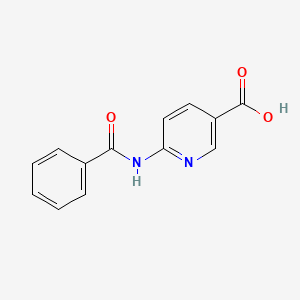

6-Benzamidonicotinic acid is a nicotinic acid derivative characterized by a benzamido (-CONH-Ph) substituent at the 6-position of the pyridine ring and a carboxylic acid (-COOH) group at the 3-position. Its structure combines the aromaticity of benzamide with the heterocyclic and acidic properties of nicotinic acid.

Properties

IUPAC Name |

6-benzamidopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-7-6-10(8-14-11)13(17)18/h1-8H,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOMYLXLUJVVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzamidonicotinic acid typically involves the reaction of nicotinic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

Reagents: Nicotinic acid, benzoyl chloride, pyridine

Solvent: Anhydrous dichloromethane

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions to regenerate 6-aminonicotinic acid and benzoic acid:

Acidic Hydrolysis

Basic Hydrolysis

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety can be functionalized via esterification or amidation:

Esterification

-

Yield: ~70–85% (based on gallic acid esterification protocols) .

-

Typical Reagents: Methanol/sulfuric acid for methyl esters; DCC/DMAP for bulky alcohols .

Amidation

Coupling with amines using carbodiimide reagents (e.g., EDCl/HOBt):

Electrophilic Aromatic Substitution (EAS)

The benzene ring in the benzamide group undergoes EAS reactions, such as nitration or halogenation:

Nitration

Halogenation

Metal-Catalyzed Coupling Reactions

The pyridine ring can participate in cross-coupling reactions if halogenated. For example, Suzuki-Miyaura coupling with arylboronic acids:

Thermochemical Stability

The deprotonation thermodynamics of the carboxylic acid group aligns with nicotinic acid derivatives:

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| C₆H₅NO₂⁻ + H⁺ → C₆H₅NO₂H | 334.4 ± 2.0 | 327.4 ± 2.2 |

| Data from gas-phase studies of nicotinic acid . |

Biological Activity and Functionalization

Derivatives of this compound have shown promise in medicinal chemistry:

Scientific Research Applications

6-Benzamidonicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Benzamidonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzamido group can form hydrogen bonds and other interactions with amino acid residues, thereby modulating the enzyme’s activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 6-benzamidonicotinic acid, differing primarily in substituent groups and their positions:

Physicochemical Properties

- Solubility : The benzamido group in this compound likely reduces aqueous solubility compared to nicotinic acid (water-soluble due to -COOH) but enhances lipophilicity, similar to 6-(benzyloxy)nicotinic acid .

- pKa: The carboxylic acid group (pKa ~2.5) and benzamido moiety (amide pKa ~0-1) suggest dual acidity, comparable to substituted benzoic acids like 4-dimethylaminobenzoic acid (pKa ~2.8) .

- Thermal Stability : Benzothiazole-6-carboxylic acid exhibits higher thermal stability (melting point >200°C) due to its rigid heterocycle, while this compound may decompose at lower temperatures .

Q & A

Q. What are the recommended synthetic routes for 6-Benzamidonicotinic acid, and how can purity be optimized during synthesis?

- Methodological Answer :

The synthesis of this compound typically involves coupling nicotinic acid derivatives with benzamide groups via amidation reactions. For example, a Grignard reagent-based approach (analogous to benzoic acid synthesis ) could be adapted, using protective groups (e.g., tert-butoxycarbonyl) to prevent unwanted side reactions. Purity optimization requires rigorous purification steps:- Chromatography : Use reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% formic acid) for separation .

- Recrystallization : Solvent systems like ethanol-water mixtures (70:30 v/v) can yield crystals with ≥98% purity .

- Spectroscopic Validation : Confirm purity via -NMR (absence of extraneous peaks) and LC-MS (molecular ion consistency) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

Key characterization steps include:- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (e.g., >300°C for related benzamide derivatives ).

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol) to quantify solubility limits .

- Spectroscopic Analysis : FTIR for amide bond confirmation (C=O stretch ~1650 cm), and UV-Vis for molar absorptivity in λ~260–280 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

Based on analogous compounds (e.g., N6-Benzoyladenine and Benzoin ):- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis.

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

Contradictions often arise from inconsistent experimental parameters. A systematic approach includes:- Controlled Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC quantification of degradation products .

- pH-Dependent Kinetics : Apply Arrhenius modeling to degradation rates at pH 3, 7, and 10 to identify hydrolysis-sensitive conditions .

- Statistical Validation : Use ANOVA to compare batch-to-batch variability and confirm significance of observed differences .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

For impurity profiling (≤0.1%):- High-Resolution Mass Spectrometry (HRMS) : Identify unknown impurities via exact mass matching (e.g., Q-TOF systems with ±2 ppm accuracy) .

- NMR Spectroscopy : -NMR and 2D COSY/HMBC to detect stereochemical impurities or residual solvents .

- ICP-MS : Screen for heavy metal contaminants (e.g., Pd from catalytic reactions) with detection limits <1 ppb .

Q. How can researchers design in vivo studies to assess the pharmacokinetic behavior of this compound?

- Methodological Answer :

Key considerations include:- Dosing Formulation : Use biocompatible solvents (e.g., PEG-400/saline mixtures) to enhance bioavailability .

- Metabolite Tracking : Employ radiolabeled -6-Benzamidonicotinic acid and autoradiography to map tissue distribution .

- PK/PD Modeling : Non-compartmental analysis (NCA) for AUC, , and clearance rates, validated against LC-MS/MS plasma data .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity to standardize output .

Data Interpretation and Reporting

Q. How should researchers address missing or conflicting spectral data in structural elucidation studies?

- Methodological Answer :

- Cross-Validation : Compare -NMR, -NMR, and HRMS data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Collaborative Databases : Reference NIST Chemistry WebBook entries for analogous compounds to fill data gaps .

- Peer Review : Circulate raw data (e.g., NMR FIDs) among collaborators to verify interpretations .

Q. What frameworks ensure reproducibility in bioactivity assays involving this compound?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document assay conditions (cell lines, incubation times, controls) to minimize inter-lab variability .

- Positive/Negative Controls : Include reference compounds (e.g., benzoic acid derivatives with known IC values) .

- Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.